molecular formula C15H16N2O4S B5537826 1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone

1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone

Cat. No. B5537826
M. Wt: 320.4 g/mol
InChI Key: QWYWCLUKDGRSSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related pyrimidinone compounds involves reactions with methyl phenylacetate or diethyl malonate, phenyl isothiocyanate, and sodium hydride in DMF solution. This method yields compounds with potential anti-inflammatory and antiarrhythmic activities in rats and mice (Ranise et al., 1994).

Molecular Structure Analysis

  • X-ray diffraction studies have been used to analyze the structure of pyrimidinone derivatives, revealing details such as crystallization in specific systems and space groups, and molecular dimensions (Gluziński et al., 1991).

Chemical Reactions and Properties

  • Pyrimidinones synthesized from acetohydrazides exhibit notable antimicrobial activity. The cyclization of hydrazide into the oxadiazole nucleus results in enhanced antimicrobial properties (Salimon et al., 2011).
  • Compounds similar to the target molecule have shown various biological activities, including antimicrobial properties, when synthesized through specific reactions (Chaudhari, 2012).

Physical Properties Analysis

  • The synthesis and physical characterization of pyrimidinones involve methods like FTIR, NMR, HRMS, and X-ray diffraction, which help determine molecular conformations and structural integrity (Peng et al., 2015).

Chemical Properties Analysis

  • Novel pyrimidinone derivatives have been synthesized and tested for various biological activities such as analgesic and anti-inflammatory effects. These compounds have shown significant activity in tests, highlighting the diversity of chemical properties in this class of molecules (Alagarsamy et al., 2007).

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities have been synthesized and evaluated for their biological activities. For instance, derivatives of 2,3-dihydro-6-mercapto-1,3,5-triphenyl-2-thioxo-4(3H)-pyrimidinone have been synthesized and shown to possess antiaggregating, antiinflammatory, antiarrhythmic, and antihyperlipidemic activities among others (Ranise et al., 1994). These compounds were developed through reactions of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate, highlighting the chemical versatility and potential therapeutic applications of pyrimidinyl derivatives.

Antimicrobial Activity

A specific compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, was synthesized and evaluated for its antimicrobial activity. It exhibited significant antimicrobial activity with MIC values ranging from 30.2 to 43.2 μg cm-3 (Salimon et al., 2011). This study underscores the potential of pyrimidinyl derivatives in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Moreover, newly synthesized substituted thienochromene and Schiff base derivatives, starting from a mercapto chroman ethanone derivative, exhibited significant anti-inflammatory activities. Some of these compounds outperformed reference controls at low concentrations, indicating their potential as effective anti-inflammatory agents (Ouf et al., 2015).

Corrosion Inhibition

In another realm of application, Schiff bases derived from similar structural frameworks have been investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. These studies have found Schiff bases to act as mixed inhibitors, offering potential applications in protecting industrial materials (Hegazy et al., 2012).

properties

IUPAC Name

5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-21-12-5-4-9(8(2)18)6-10(12)7-11-13(19)16-15(22)17-14(11)20/h4-6H,3,7H2,1-2H3,(H3,16,17,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYWCLUKDGRSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333248
Record name 5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one

CAS RN

78927-62-5
Record name 5-[(5-acetyl-2-ethoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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